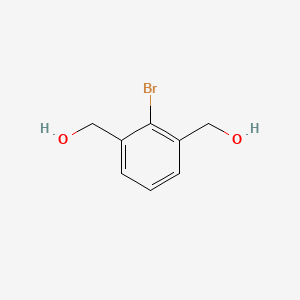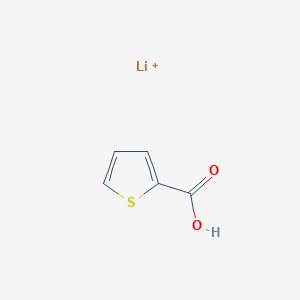
Lithium 2-thenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 2-thenoate, also known as 2-Thiophenecarboxylic acid lithium salt, is a compound with the molecular formula C5H3LiO2S . It has a molecular weight of 134.08212 and is a product used in various applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a lithium ion (Li+) and a 2-thenoate ion (C5H3O2S-) . The lithium ion can easily displace other ions like K+ and Na+ in several critical neuronal enzymes and neurotransmitter receptors .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future of lithium-based compounds is promising, especially in the field of energy storage. Lithium-ion batteries (LIBs) are considered the most promising system for storing electric energy for both portable and stationary devices . Research is ongoing to improve the current technology and develop new battery components .
Eigenschaften
CAS-Nummer |
59753-16-1 |
|---|---|
Molekularformel |
C5H3LiO2S |
Molekulargewicht |
134.1 g/mol |
IUPAC-Name |
lithium;thiophene-2-carboxylate |
InChI |
InChI=1S/C5H4O2S.Li/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
SQEHCNOBYLQFTG-UHFFFAOYSA-M |
SMILES |
[Li+].C1=CSC(=C1)C(=O)O |
Kanonische SMILES |
[Li+].C1=CSC(=C1)C(=O)[O-] |
| 59753-16-1 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




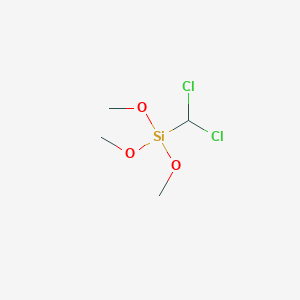




![1-[2-(2-Bromoethoxy)ethoxy]butane](/img/structure/B3054278.png)

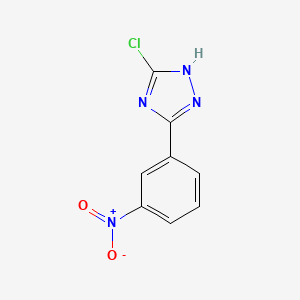
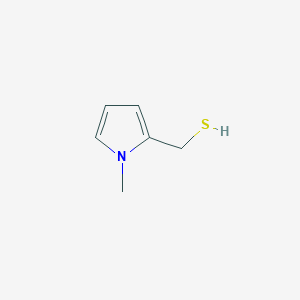
![Methanone, [2-(bromomethyl)phenyl]phenyl-](/img/structure/B3054283.png)
